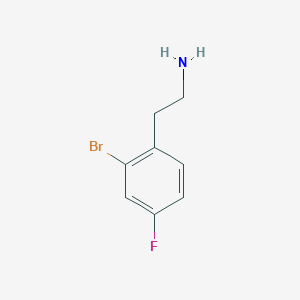
2-(2-Bromo-4-fluorophenyl)ethanamine
Übersicht
Beschreibung
“2-(2-Bromo-4-fluorophenyl)ethanamine” is a chemical compound with the empirical formula C8H9BrFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “this compound” is 218.07 . The SMILES string representation of the molecule is "NCCC1=CC=C (C=C1F)Br" .Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Analysis
Research into the metabolic pathways of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provides insights into how 2-(2-Bromo-4-fluorophenyl)ethanamine might be metabolized in biological systems. In a study on rats, several metabolites of 2C-B were identified, suggesting complex metabolic pathways involving deamination, reduction, oxidation, O-demethylation, and acetylation. These findings could be relevant for understanding the metabolism of structurally related compounds like this compound, potentially guiding research on its pharmacokinetics and toxicological profile in vivo (Kanamori et al., 2002).
Catalysis and Chemical Synthesis
A study demonstrated the use of palladium(0) and copper(I) complexes in the amination of 2-bromopyridine and its fluorine-containing derivatives, including compounds similar to this compound. This research highlights the potential application of such compounds in facilitating catalytic processes, especially in the synthesis of N-pyridyl derivatives, indicating a broad utility in organic synthesis and the development of new pharmaceuticals (Lyakhovich et al., 2019).
Optical Detection of Heavy Metals
In the development of selective sensors for heavy metals, a novel compound based on 2-[3-(2-aminoethylthio)propylthio]ethanamine covalently bound to 7-nitrobenzo-2-oxa-1,3-diazolyl moieties was prepared for the optical detection of Hg^2+. Although not directly related to this compound, this study exemplifies the potential of aminoethylthio compounds in environmental monitoring and safety, suggesting a possible avenue for the application of this compound in similar sensor technologies (Wanichacheva et al., 2009).
Intermediate for Bcl-2 Inhibitor Synthesis
The synthesis of 2-(Phenylthio)ethanamine, an intermediate in the production of the Bcl-2 inhibitor ABT-263, showcases the utility of bromo-fluorophenyl compounds in the development of cancer therapies. Through a Gabriel reaction, this intermediate was produced, demonstrating the critical role of such compounds in medicinal chemistry and drug development processes (Youjun, 2010).
Safety and Hazards
The safety data sheet for a related compound, “2-BROMO-4-FLUOROPHENYLACETONITRILE”, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemische Analyse
Biochemical Properties
2-(2-Bromo-4-fluorophenyl)ethanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to specific receptors on the cell surface, influencing signal transduction pathways. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. Additionally, this compound can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses. In some cell types, this compound has been found to modulate the expression of genes involved in cell growth, differentiation, and apoptosis. These effects highlight the compound’s potential impact on cell function and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that affect their activity. For example, this compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into other products, which can affect its biological activity. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are important for understanding the compound’s behavior in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are crucial for determining the compound’s safety and therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. This metabolism can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are important for understanding how the compound is distributed within the body and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYEGPHPNEAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299975 | |
| Record name | 2-Bromo-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874285-16-2 | |
| Record name | 2-Bromo-4-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874285-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



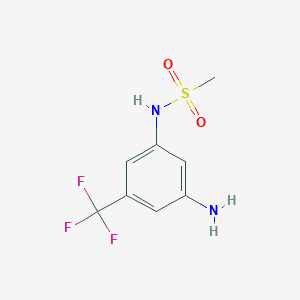


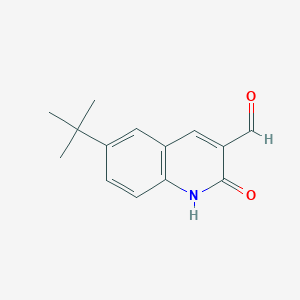
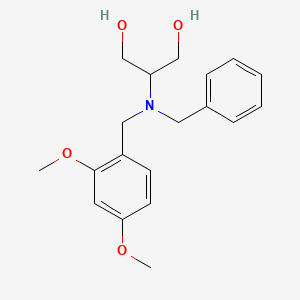
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)
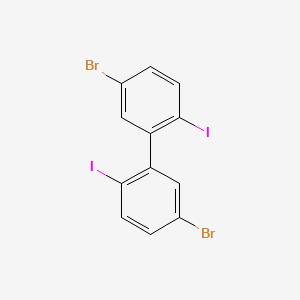
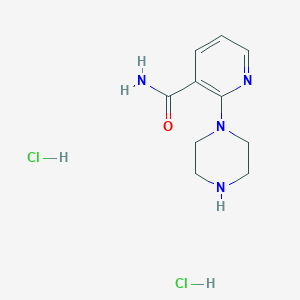
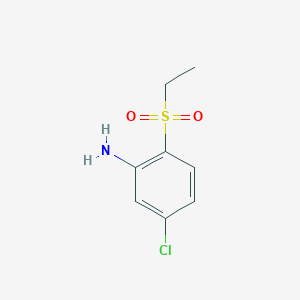
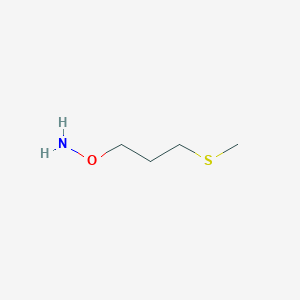
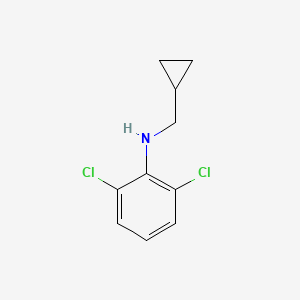
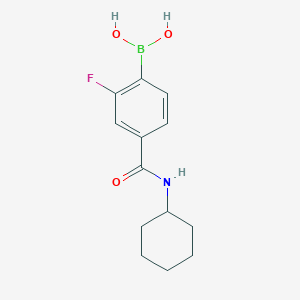
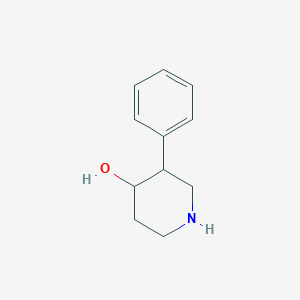
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)